Sulfamazone

Description

Sulfamazone is a long-acting sulfonamide antibiotic with antipyretic properties.

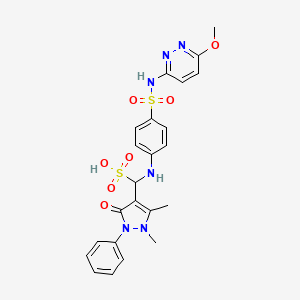

Structure

3D Structure

Properties

IUPAC Name |

(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O7S2/c1-15-21(23(30)29(28(15)2)17-7-5-4-6-8-17)22(38(33,34)35)24-16-9-11-18(12-10-16)37(31,32)27-19-13-14-20(36-3)26-25-19/h4-14,22,24H,1-3H3,(H,25,27)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLHAKAJGYLSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50867180 | |

| Record name | alpha-(p-((6-Methoxy-3-pyridazinyl)sulfamoyl)anilino)-2,3-dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65761-24-2 | |

| Record name | Sulfamazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65761-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065761242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-(p-((6-Methoxy-3-pyridazinyl)sulfamoyl)anilino)-2,3-dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFAMAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7B8U8VA9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Sulfamazone in Bacterial Folate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular mechanism by which Sulfamazone, a member of the sulfonamide class of antibiotics, inhibits bacterial growth. It focuses on the targeted disruption of the essential folate biosynthesis pathway, a cornerstone of antimicrobial therapy. This document outlines the biochemical pathway, the specific inhibitory action of the drug, quantitative measures of its efficacy, and the experimental protocols used for its characterization.

The Bacterial Folate Synthesis Pathway: A Prime Antimicrobial Target

Bacteria, unlike mammals, cannot utilize exogenous folate and must synthesize it de novo.[1][2] This metabolic pathway is crucial for the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[3] The absence of this pathway in humans provides a basis for the selective toxicity of drugs that target it.[2][4]

A critical enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate.[5][6] This step is the specific target of the sulfonamide class of antibiotics, including this compound.

Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the DHPS enzyme.[1][2][3] This mechanism is rooted in the structural similarity between this compound and the enzyme's natural substrate, PABA.[1][4]

Due to this resemblance, this compound binds to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of 7,8-dihydropteroate.[3][4] This blockade of the folate pathway deprives the bacterial cell of the necessary precursors for DNA replication and protein synthesis, ultimately leading to the cessation of growth and proliferation.[2][3] This bacteriostatic, rather than bactericidal, effect is a hallmark of sulfonamides.[2][4] Studies on Streptococcus pneumoniae DHPS indicate that the primary target for sulfonamide inhibition is the enzyme-DHPP binary complex, rather than the free enzyme.[7]

Quantitative Analysis of DHPS Inhibition

The efficacy of sulfonamides as DHPS inhibitors is quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values are critical for comparing the potency of different drugs and for understanding resistance mechanisms. Below is a summary of inhibitory constants for representative sulfonamides and sulfones against DHPS from various microorganisms.

| Compound | Organism | Inhibition Constant (Ki) | IC50 | Reference |

| Sulfadiazine | Escherichia coli | 2.5 µM | - | [8] |

| 4,4'-Diaminodiphenylsulfone (DDS) | Escherichia coli | 5.9 µM | 20 µM | [8] |

| 4-amino-4'-acetamidodiphenylsulfone | Escherichia coli | - | 52 µM | [8] |

| 4-amino-4'-formamidodiphenylsulfone | Escherichia coli | - | 58 µM | [8] |

| Sulfadoxine | Plasmodium falciparum (Sensitive) | Low Ki | - | [5] |

| Sulfadoxine | Plasmodium falciparum (Resistant) | High Ki (up to 811-fold increase) | - | [5] |

Experimental Protocol: DHPS Inhibition Assay

The characterization of DHPS inhibitors is commonly performed using a continuous spectrophotometric assay.[9] This method couples the DHPS reaction with the dihydrofolate reductase (DHFR) reaction, allowing for the measurement of DHPS activity by monitoring the oxidation of NADPH at 340 nm.[9]

Objective: To determine the rate of DHPS activity and assess the inhibitory potential of compounds like this compound by measuring the rate of NADPH consumption.

Materials:

-

Reagents: Tris-HCl buffer, MgCl₂, Dimethyl Sulfoxide (DMSO), purified DHPS enzyme, purified DHFR enzyme, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), para-aminobenzoic acid (PABA), NADPH.[10]

-

Equipment: UV-Vis microplate reader, 96-well UV-transparent microplates, pipettes.[10]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare 100 mM Tris-HCl with 5 mM MgCl₂ at pH 8.0.[10]

-

Enzyme Mix: In assay buffer, prepare a solution containing DHPS (e.g., 10-50 nM) and an excess of DHFR (e.g., 1-2 Units/mL).[10]

-

Substrate Mix: In assay buffer, prepare a solution of PABA and DHPP (e.g., 10-50 µM each).[10]

-

Inhibitor Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM) and perform serial dilutions.[10]

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of this compound dilutions (or DMSO for control wells) to the appropriate wells.[10]

-

Add 168 µL of the Enzyme Mix to all wells.[10]

-

Pre-incubate the plate at 37°C for 5 minutes.[10]

-

Initiate the reaction by adding 30 µL of a pre-warmed mix containing the substrates (PABA, DHPP) and the cofactor (NADPH, e.g., 150-200 µM).[10]

-

Immediately place the plate in the microplate reader (pre-set to 37°C).[10]

-

-

Data Acquisition and Analysis:

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The oxidation of NADPH leads to a decrease in absorbance at this wavelength.[9][10]

-

Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.[10]

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control.[10]

-

Plot percent inhibition against the logarithm of this compound concentration to determine the IC50 value.[10]

-

Conclusion

This compound operates through a well-defined and highly selective mechanism of action. By acting as a structural analog of PABA, it competitively inhibits the bacterial dihydropteroate synthase enzyme, a critical component of the folate synthesis pathway. This targeted inhibition leads to a bacteriostatic effect, halting bacterial proliferation by preventing the synthesis of essential nucleic acid precursors. The absence of this metabolic pathway in humans establishes the basis for the drug's selective toxicity. The quantitative assessment of this inhibition, through standardized protocols like the coupled spectrophotometric assay, remains fundamental to the ongoing development and optimization of sulfonamide-based antimicrobial therapies.

References

- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Sulfamazone: A Technical Overview of its Historical Development and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamazone is a long-acting sulfonamide antibiotic that also possesses antipyretic properties. First noted in the early 1970s, its development occurred during a period of intense research into synthetic antimicrobial agents.[1] This technical guide provides a comprehensive overview of the historical context, discovery, and scientific investigation of this compound, with a focus on its mechanism of action, and the experimental protocols typical for its era of development. Due to the limited availability of specific historical and experimental data for this compound in publicly accessible records, this guide will also draw upon the broader context of sulfonamide and pyrazolone (B3327878) derivative research from that period to provide a comprehensive understanding.

Historical Context and Discovery

The development of this compound falls within the "golden age" of antibiotic discovery, which spanned from the 1950s to the 1970s.[2][3] This era was characterized by the systematic synthesis and screening of numerous chemical compounds to identify new therapeutic agents. The sulfonamides, first discovered in the 1930s with the advent of Prontosil, were the first class of broadly effective systemic antibacterial agents and laid the groundwork for modern chemotherapy.[4][5]

By the 1970s, research had expanded to develop long-acting sulfonamides to improve dosing regimens and patient compliance. The specific discovery of this compound is not well-documented in readily available literature, a common challenge for drugs from that period that did not achieve widespread clinical use. However, its chemical structure, combining a sulfonamide moiety with a pyrazolone ring, suggests a rational drug design approach aimed at leveraging the known antibacterial activity of sulfonamides and the analgesic and antipyretic properties associated with pyrazolone derivatives like aminopyrine (B3395922) and dipyrone.[6][7][8] this compound did advance to Phase II clinical trials, indicating it showed sufficient promise in preclinical studies to warrant investigation in humans.[9]

Mechanism of Action

This compound, as a sulfonamide, is presumed to exert its antibacterial effect through the well-established mechanism of competitive inhibition of dihydropteroate (B1496061) synthase (DHPS).[5][9] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folic acid from their diet.

Folic Acid Synthesis Pathway and Sulfonamide Inhibition

The bacterial folic acid synthesis pathway is a key target for antimicrobial agents. The process and the inhibitory action of sulfonamides can be summarized as follows:

-

PABA Utilization: Bacteria utilize para-aminobenzoic acid (PABA) as a substrate for the enzyme dihydropteroate synthase.

-

Folic Acid Synthesis: Dihydropteroate synthase catalyzes the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate, a precursor to folic acid.

-

Competitive Inhibition: Sulfonamides, including this compound, are structural analogs of PABA. They compete with PABA for the active site of dihydropteroate synthase.

-

Bacteriostasis: By blocking the synthesis of folic acid, sulfonamides inhibit the production of nucleotides and essential amino acids, leading to the cessation of bacterial growth and replication (bacteriostasis).

The following diagram illustrates this signaling pathway:

Experimental Protocols

The evaluation of a new sulfonamide antibiotic in the 1970s would have followed a series of established in vitro and in vivo experimental protocols to determine its efficacy and safety.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The primary method for assessing the in vitro efficacy of an antibiotic is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium. During the 1970s, agar (B569324) and broth dilution methods were standard.

Typical Broth Dilution Protocol:

-

Preparation of Stock Solution: A stock solution of this compound would be prepared in a suitable solvent and sterilized.

-

Serial Dilutions: A series of twofold dilutions of the this compound stock solution are made in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes or microtiter plates.

-

Inoculation: Each tube or well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The inoculated tubes or plates are incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity (growth).

The following diagram illustrates a typical experimental workflow for MIC determination:

In Vivo Antipyretic Activity: Yeast-Induced Pyrexia Model

The antipyretic properties of this compound would have been evaluated in animal models. A common method from that era was the yeast-induced pyrexia model in rats.[10][11]

Typical Yeast-Induced Pyrexia Protocol:

-

Acclimatization: Rats are acclimatized to the experimental environment and their basal rectal temperature is recorded.

-

Induction of Pyrexia: A suspension of brewer's yeast (typically 15-20% in saline) is injected subcutaneously into the rats. This induces a febrile response, typically peaking 18-24 hours post-injection.

-

Drug Administration: Once a significant rise in rectal temperature is observed, the animals are treated with this compound at various doses, a vehicle control (e.g., saline), and a standard antipyretic drug (e.g., aspirin (B1665792) or paracetamol).

-

Temperature Monitoring: Rectal temperatures are monitored at regular intervals (e.g., every 30-60 minutes) for several hours post-treatment.

-

Evaluation: The antipyretic effect is determined by the reduction in rectal temperature compared to the control group.

The following diagram illustrates the experimental workflow for the yeast-induced pyrexia model:

Quantitative Data

Antibacterial Spectrum and Efficacy

Long-acting sulfonamides developed in the mid-20th century were known for their broad spectrum of activity against Gram-positive and many Gram-negative bacteria. The table below presents typical MIC values for other sulfonamides against common pathogens, which would be representative of the expected efficacy of this compound.

| Bacterium | Representative Sulfonamide | Typical MIC Range (µg/mL) |

| Staphylococcus aureus | Sulfamethoxazole | 16 - >128 |

| Streptococcus pneumoniae | Sulfadiazine | 8 - 64 |

| Escherichia coli | Sulfisoxazole | 32 - >256 |

| Haemophilus influenzae | Sulfamethoxazole | 4 - 32 |

Note: These values are illustrative and can vary significantly based on the specific strain and testing conditions.

Pharmacokinetic Properties

Long-acting sulfonamides are characterized by a longer half-life, allowing for less frequent dosing. The pyrazolone moiety in this compound might also influence its pharmacokinetic profile. The table below shows pharmacokinetic parameters for related compounds.

| Compound | Animal Model | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) |

| Sulfadoxine | Human | 100-200 h | 0.11-0.23 L/kg | 0.01-0.03 L/h/kg |

| Sulfadimethoxine | Dog | 12-16 h | 0.2-0.3 L/kg | 0.01-0.02 L/h/kg |

| Aminopyrine (a pyrazolone) | Human | 2-3 h | ~0.6 L/kg | Not specified |

Note: These values are for comparative purposes and the actual pharmacokinetic profile of this compound would require specific experimental determination.

Conclusion

This compound emerged from a pivotal era in drug discovery, representing a rational approach to combining the established antibacterial properties of sulfonamides with the potential for antipyretic effects from its pyrazolone component. While specific details of its discovery and comprehensive experimental data are not widely available in contemporary digital archives, its mechanism of action is understood to follow the classic pathway of folic acid synthesis inhibition. The experimental protocols for its evaluation would have been consistent with the standard methods for assessing antibacterial and antipyretic agents in the 1970s. This technical guide provides a framework for understanding this compound within its historical and scientific context, offering valuable insights for researchers and professionals in drug development. Further investigation into historical patents and less accessible scientific literature may yet uncover more specific details about this interesting compound.

References

- 1. Antimicrobial - Wikipedia [en.wikipedia.org]

- 2. A Brief History of the Antibiotic Era: Lessons Learned and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE TREASURE CALLED ANTIBIOTICS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. homescience10.ac.in [homescience10.ac.in]

- 10. veterinaryworld.org [veterinaryworld.org]

- 11. m.youtube.com [m.youtube.com]

Sulfamazone: A Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Identification

Sulfamazone is a complex molecule characterized by a core sulfonamide group linked to substituted aromatic and heterocyclic moieties.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]methanesulfonic acid | [2] |

| CAS Number | 65761-24-2 | [2] |

| Molecular Formula | C23H24N6O7S2 | [2] |

| Molecular Weight | 560.6 g/mol | [2] |

| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)O | [2] |

| InChI | InChI=1S/C23H24N6O7S2/c1-15-21(23(30)29(28(15)2)17-7-5-4-6-8-17)22(38(33,34)35)24-16-9-11-18(12-10-16)37(31,32)27-19-13-14-20(36-3)26-25-19/h4-14,22,24H,1-3H3,(H,25,27)(H,33,34,35) | [2] |

| InChIKey | BGLHAKAJGYLSOX-UHFFFAOYSA-N | [2] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound are scarce in publicly accessible literature. The following table summarizes computationally predicted values, which can serve as an estimation for its properties. It is crucial to note that these are theoretical values and should be confirmed by experimental analysis for rigorous applications.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| XLogP3 | 1.6 | [2] |

| Topological Polar Surface Area | 188 Ų | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 13 | [2] |

| Rotatable Bond Count | 9 | [2] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial activity of this compound, like other sulfonamides, is attributed to its ability to competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[3][4] This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria, a pathway absent in humans who obtain folic acid from their diet.[5]

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Sulfonamides, including this compound, are structural analogs of PABA and act as competitive inhibitors of DHPS.[6] By binding to the active site of DHPS, this compound prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, a critical step in the formation of dihydropteroic acid, a precursor to folic acid.[7][8] The subsequent depletion of folic acid and its derivatives, such as tetrahydrofolate, inhibits the synthesis of nucleic acids (DNA and RNA) and essential amino acids, ultimately leading to the cessation of bacterial growth and replication (bacteriostasis).[9][10]

Figure 1. Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for this compound is lacking, the following sections outline general methodologies commonly employed for determining the physicochemical properties of sulfonamides. These protocols can be adapted for the characterization of this compound.

Determination of pKa by Liquid Chromatography-Mass Spectrometry (LC-MS)

The acid dissociation constant (pKa) is a critical parameter influencing the solubility, absorption, and distribution of a drug. A common method for its determination involves reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer (MS) or a UV detector.[11]

Methodology:

-

Preparation of Mobile Phases: A series of mobile phases with varying pH values are prepared using appropriate buffer systems. The organic modifier (e.g., acetonitrile (B52724) or methanol) concentration is kept constant.

-

Chromatographic Analysis: The sulfonamide solution is injected into the HPLC system, and the retention time is measured for each mobile phase pH.

-

Data Analysis: The retention factor (k) is calculated from the retention time. A plot of log(k) versus pH is generated. The pKa value corresponds to the pH at which the compound is 50% ionized, often determined from the inflection point of the resulting sigmoidal curve.

Figure 2. General workflow for pKa determination of a sulfonamide using LC-MS.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a classical approach, though chromatographic methods are also widely used.[12]

Methodology (Shake-Flask Method):

-

System Preparation: A solution of the sulfonamide is prepared in one of the two immiscible phases (n-octanol or water).

-

Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the sulfonamide in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Water solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility method is a common technique.[13][14][15]

Methodology:

-

Sample Preparation: An excess amount of the solid sulfonamide is added to a known volume of water or a relevant buffer solution in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the sulfonamide in the clear supernatant or filtrate is determined using a validated analytical method (e.g., HPLC-UV).

Conclusion

This compound is a sulfonamide antibiotic with a well-defined chemical structure and a mechanism of action centered on the inhibition of bacterial folic acid synthesis. While specific experimental data on its physicochemical properties are limited, this guide provides a comprehensive summary of its known identifiers, predicted properties, and the general experimental protocols applicable for their determination. The information presented herein serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and a deeper understanding of this antimicrobial agent. It is strongly recommended that the predicted physicochemical properties be experimentally verified for any application requiring precise quantitative data.

References

- 1. Compound | AntibioticDB [antibioticdb.com]

- 2. This compound | C23H24N6O7S2 | CID 187764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Folate - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic and Absorption Profile of Sulfamazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative pharmacokinetic data for Sulfamazone is limited. This guide provides a comprehensive overview based on the general characteristics of long-acting sulfonamides and data from structurally related compounds. The experimental protocols described are representative of methodologies used for the pharmacokinetic analysis of sulfonamides and would be applicable to the study of this compound.

Introduction

This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs, characterized as a long-acting sulfonamide with antipyretic properties[1][2][3][4]. Like other sulfonamides, its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. This inhibition disrupts the production of essential nucleic acids and proteins, leading to a bacteriostatic effect. This technical guide outlines the expected pharmacokinetic and absorption profile of this compound, drawing upon the established knowledge of the sulfonamide drug class.

Absorption

The absorption of sulfonamides following oral administration can be variable, but they are generally well-absorbed from the gastrointestinal tract.

Oral Bioavailability

Distribution

Once absorbed, sulfonamides are widely distributed throughout the body tissues.

Protein Binding

Sulfonamides exhibit a range of binding to plasma proteins, primarily albumin. This binding is a critical determinant of the drug's distribution and availability to exert its therapeutic effect, as only the unbound fraction is pharmacologically active. The extent of protein binding can vary between different sulfonamides and across species. For example, sulfadiazine (B1682646) is approximately 80% protein-bound in humans[5]. It is crucial to determine the specific protein binding characteristics of this compound to accurately predict its distribution and design appropriate dosing schedules.

Metabolism

The biotransformation of sulfonamides occurs predominantly in the liver.

Metabolic Pathways

The primary metabolic pathways for sulfonamides include:

-

Acetylation: N4-acetylation is a major metabolic route for many sulfonamides, leading to the formation of acetylated metabolites.

-

Oxidation: Cytochrome P450 enzymes play a role in the oxidative metabolism of sulfonamides[6].

-

Glucuronide Conjugation: Conjugation with glucuronic acid is another significant pathway for the metabolism of some sulfonamides[7].

-

Aromatic Hydroxylation: Hydroxylation of the aromatic ring can also occur[7].

The relative contribution of these pathways can vary depending on the specific sulfonamide and the species being studied.

Excretion

The primary route of elimination for sulfonamides and their metabolites is through the kidneys.

Renal Excretion

Renal excretion of sulfonamides involves a combination of:

-

Glomerular Filtration: The unbound fraction of the drug is filtered at the glomerulus.

-

Tubular Secretion: Active tubular secretion can also contribute to the renal clearance of some sulfonamides[8].

The urinary pH can influence the reabsorption of sulfonamides in the renal tubules, thereby affecting their elimination half-life[9].

Pharmacokinetic Parameters (Illustrative Data from Related Sulfonamides)

Due to the lack of specific data for this compound, the following table summarizes pharmacokinetic parameters for other sulfonamides to provide a general reference.

| Parameter | Sulfadiazine (Human) | Sulfamonomethoxine (B1681783) (Cow) | Sulfamethazine (Chicken) |

| Tmax (h) | - | 2.75 | - |

| Cmax (µg/mL) | - | - | - |

| AUC (µg·h/mL) | - | - | - |

| Elimination Half-life (h) | 8 - 17 | - | ~9 |

| Protein Binding (%) | ~80 | - | - |

| Route of Administration | Oral/IV | Oral/IV | Oral/IV/IM |

| Reference | [5] | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the pharmacokinetic profile of this compound.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters of this compound in a relevant animal model (e.g., rats, dogs) following intravenous and oral administration.

Methodology:

-

Animal Model: Healthy, adult male and female animals are used. Animals are fasted overnight before drug administration.

-

Drug Administration:

-

Intravenous (IV): A single bolus of this compound is administered via a cannulated vein (e.g., tail vein in rats).

-

Oral (PO): A single dose of this compound is administered by oral gavage.

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine parameters such as Cmax, Tmax, AUC, elimination half-life (t½), volume of distribution (Vd), and clearance (CL). Bioavailability (F) is calculated by comparing the AUC from oral and IV administration.

Plasma Protein Binding Assay

Objective: To determine the extent of this compound binding to plasma proteins.

Methodology:

-

Method: Equilibrium dialysis is a commonly used method.

-

Procedure:

-

A semi-permeable membrane separates a chamber containing plasma spiked with this compound from a chamber containing a protein-free buffer.

-

The system is incubated at 37°C until equilibrium is reached.

-

The concentration of this compound is measured in both chambers.

-

-

Calculation: The percentage of protein binding is calculated as: [(Total concentration - Unbound concentration) / Total concentration] x 100.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general metabolic pathway for sulfonamides and a typical workflow for a pharmacokinetic study.

Caption: General metabolic pathways of sulfonamides.

Caption: Experimental workflow for a pharmacokinetic study.

Conclusion

While specific pharmacokinetic data for this compound remains to be fully elucidated in publicly accessible literature, the established knowledge of the sulfonamide class provides a strong framework for predicting its absorption, distribution, metabolism, and excretion profile. This compound is expected to be a long-acting sulfonamide, likely exhibiting good oral absorption, extensive distribution, hepatic metabolism, and renal excretion. The experimental protocols outlined in this guide provide a clear path for the comprehensive in vivo and in vitro characterization of this compound's pharmacokinetic properties, which is essential for its further development and clinical application.

References

- 1. Pharmacokinetics and bioavailability of sulfadiazine and trimethoprim (trimazin 30%) after oral administration in non‐f… [ouci.dntb.gov.ua]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Effect of saturable serum protein binding on the pharmacokinetics of unbound cefonicid in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma Pharmacokinetics of Sulfadiazine Administered Twice Daily versus Four Times Daily Are Similar in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral pharmacokinetics of sulfadiazine and sulfamonomethoxine in female Holstein milking cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacokinetics, bioavailability, and plasma protein binding study of glytrexate, a novel multitarget antifolate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral pharmacokinetics of sulfadiazine and sulfamonomethoxine in female Holstein milking cows - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Sulfamazone against susceptible pathogens

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacodynamic data and detailed experimental studies specifically on Sulfamazone are limited. This guide provides a comprehensive overview of the pharmacodynamics of sulfonamides as a class, to which this compound belongs, with the understanding that the specific quantitative values and experimental findings may vary for this compound itself.

Executive Summary

This compound is a long-acting sulfonamide antibiotic.[1] Like other sulfonamides, its mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3] This pathway is essential for the synthesis of nucleotides and ultimately DNA, RNA, and proteins, making it a vital target for antimicrobial agents.[4][5] By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit the growth and replication of susceptible bacteria rather than directly killing them.[6] This guide provides an in-depth look at the pharmacodynamic properties of sulfonamides, offering insights into their mechanism of action, susceptible pathogens, and the experimental protocols used to evaluate their efficacy.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[5][6] In the bacterial folic acid synthesis pathway, DHPS catalyzes the condensation of PABA with dihydropterin pyrophosphate to form dihydropteroate.[7] Due to their structural similarity to PABA, sulfonamides competitively bind to the active site of DHPS, thereby preventing the formation of dihydropteroate.[8] This inhibition halts the synthesis of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines, thymidine, and certain amino acids.[4] The disruption of these essential building blocks ultimately leads to the cessation of bacterial growth.[6]

Humans are not affected by this mechanism because they cannot synthesize their own folic acid and must obtain it from their diet, lacking the DHPS enzyme.[3][9] This selective toxicity is a key advantage of sulfonamide antibiotics.[8]

Figure 1: Mechanism of action of this compound via competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.

Spectrum of Activity and Quantitative Data

Sulfonamides generally exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. However, the emergence of resistance has limited their clinical use.[2] Susceptible pathogens may include Staphylococcus aureus, Escherichia coli, and Pneumocystis jirovecii.[1][10]

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Sulfonamides against Staphylococcus aureus

| Sulfonamide Derivative | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Sulfamethoxazole (in Trimethoprim/Sulfamethoxazole) | Not specified | Not specified | Not specified | [11] |

| Sulfonamide Derivatives (in a study of 50 clinical isolates) | 32 - 512 | Not specified | Not specified | [12] |

| Novel Sulfonamide Derivatives (against 40 clinical isolates) | 64 - 512 | Not specified | Not specified | [13] |

| Sulfadimidine (in combination with other agents) | High MIC values observed | Not specified | Not specified | [14] |

Table 2: Representative Minimum Inhibitory Concentration (MIC) of Sulfonamides against Escherichia coli

| Sulfonamide Derivative | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Sulfamethoxazole | 8 - >1024 | Not specified | Not specified | [15] |

| Sulfamethizole (against sul gene-negative strains) | 8 - 512 | 128 | Not specified | [10] |

| Cotrimoxazole (Trimethoprim/Sulfamethoxazole) | Not specified | Not specified | Not specified | [16] |

Experimental Protocols

The evaluation of the pharmacodynamics of a sulfonamide like this compound involves a series of in vitro and in vivo experiments.

In Vitro Assays

This assay directly measures the inhibitory effect of a compound on the target enzyme.

Principle: The activity of DHPS is measured using a coupled enzymatic reaction. The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR), a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.[17]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Typically 100 mM Tris-HCl with 5 mM MgCl₂, pH 8.0.[17]

-

Enzyme Mix: A solution containing DHPS and an excess of DHFR in the assay buffer.[17]

-

Substrate Mix: A solution containing p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) in the assay buffer.[17]

-

Cofactor Solution: NADPH in assay buffer.[17]

-

Inhibitor Stock: this compound dissolved in DMSO.[17]

-

-

Assay Procedure (96-well plate format):

-

Add serial dilutions of this compound to the wells.

-

Add the Enzyme Mix to all wells and pre-incubate.

-

Initiate the reaction by adding the Substrate Mix and Cofactor Solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.[17]

-

-

Data Analysis:

-

Calculate the reaction rate for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

-

Figure 2: Experimental workflow for the Dihydropteroate Synthase (DHPS) inhibition assay.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Protocol (Broth Microdilution):

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus or E. coli) in a suitable broth, such as Mueller-Hinton Broth (MHB), adjusted to a 0.5 McFarland standard.[18]

-

Drug Dilution: In a 96-well microtiter plate, perform serial dilutions of this compound in MHB.[18]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only).[18]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

-

Reading: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth. For sulfonamides, the MIC is often read at the concentration that inhibits ≥80% of growth compared to the control.[19]

In Vivo Models

Animal models are essential for evaluating the efficacy of an antibiotic in a living system.

This model is a standard for assessing the systemic efficacy of antibiotics against bacterial infections.[20][21]

Protocol:

-

Animal Model: Typically, BALB/c or C57BL/6 mice are used.[21][22]

-

Inoculum Preparation: A lethal dose of a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is prepared in a sterile solution like saline.[20]

-

Infection: Sepsis is induced by intraperitoneal injection of the bacterial suspension.[21]

-

Treatment: At specified time points post-infection (e.g., 1 and 6 hours), mice are treated with this compound (or vehicle control) via a relevant route of administration (e.g., oral gavage or subcutaneous injection).[21]

-

Monitoring: Animals are monitored for a set period (e.g., 7-14 days) for signs of morbidity and mortality.[21]

-

Endpoints: The primary endpoint is typically survival. The 50% effective dose (ED50), the dose that protects 50% of the animals from death, can be calculated.[23] In some studies, bacterial load in blood and organs is also assessed at different time points.[20]

Figure 3: General workflow for a murine sepsis model to evaluate in vivo efficacy.

Downstream Effects of Folate Synthesis Inhibition

The inhibition of DHPS and the subsequent depletion of tetrahydrofolate have significant downstream consequences for bacterial cells. The lack of THF, a crucial one-carbon donor, directly impacts the synthesis of essential metabolites.[4] This leads to a state of "thymineless death" where DNA replication is halted due to the inability to produce deoxythymidine monophosphate (dTMP).[4] Furthermore, the synthesis of purines and certain amino acids like methionine is also impaired, leading to a global shutdown of cellular processes and ultimately inhibiting bacterial proliferation.[4]

Conclusion

This compound, as a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect through the competitive inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. While specific pharmacodynamic data for this compound is scarce, the well-established principles and experimental methodologies for sulfonamides provide a robust framework for its characterization. The in vitro and in vivo protocols detailed in this guide are fundamental for determining its spectrum of activity, potency, and in vivo efficacy. Further research is warranted to elucidate the specific pharmacodynamic profile of this compound against a range of clinically relevant pathogens.

References

- 1. Efficacy of Sulfamethoxypyridazine in a Murine Model of Pneumocystis carinii Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 3. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.biomol.com [resources.biomol.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 10. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro analysis of the minimal inhibitory concentration values of different generations of anti-methicillin-resistant Staphylococcus aureus antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

- 15. Persistence of sulphonamide resistance in Escherichia coli in the UK despite national prescribing restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulfonamide Resistance Genes (sul) M in Extended Spectrum Beta Lactamase (ESBL) and Non-ESBL Producing Escherichia coli Isolated From Iranian Hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. imquestbio.com [imquestbio.com]

- 21. benchchem.com [benchchem.com]

- 22. Murine sepsis phenotypes and differential treatment effects in a randomized trial of prompt antibiotics and fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Sulfamazone: A Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamazone is a synthetic, long-acting sulfonamide antibiotic with broad-spectrum bacteriostatic activity.[1] Like other drugs in its class, this compound acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] This inhibition prevents the synthesis of essential nucleic acids and amino acids, thereby halting bacterial growth and replication.[2][4][5] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, methodologies for its evaluation, and its molecular mechanism of action. While specific quantitative susceptibility data for this compound (CAS No. 65761-24-2) is limited in publicly accessible literature, this guide presents representative data for the sulfonamide class against key Gram-positive and Gram-negative pathogens.[2][6]

Antimicrobial Spectrum of Activity

This compound exhibits a broad spectrum of activity, demonstrating effectiveness against a range of common bacterial pathogens.[2] Its primary applications are against infections caused by susceptible strains of both Gram-positive and Gram-negative bacteria.

1.1. Gram-Positive Bacteria this compound is active against various Gram-positive organisms, with notable efficacy against:

-

Staphylococcus aureus : Including some strains that may be resistant to other classes of antibiotics.[2]

1.2. Gram-Negative Bacteria The compound is effective against several medically important Gram-negative bacteria, including:

It is important to note that, like other sulfonamides, this compound is generally not effective against Pseudomonas aeruginosa.

Quantitative Antimicrobial Susceptibility Data

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The following tables summarize representative MIC data for sulfonamides against key pathogens, providing a likely range of efficacy for this compound.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Sulfonamides against Staphylococcus aureus

| Sulfonamide Agent | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Sulfamethoxazole | Methicillin-Susceptible (MSSA) | 16 | 64 | 8 - 256 |

| Sulfamethoxazole | Methicillin-Resistant (MRSA) | 32 | >256 | 16 - >512 |

| Various Derivatives | Clinical Isolates | N/A | N/A | 32 - 512[6] |

Data is representative of the sulfonamide class and compiled from various antimicrobial surveillance studies. Specific MIC values for this compound may vary.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Sulfonamides against Gram-Negative Bacteria

| Sulfonamide Agent | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Sulfamethoxazole | Escherichia coli | 32 | >256 | 8 - >1024 |

| Sulfisoxazole | Escherichia coli | 64 | 256 | 16 - >512 |

| Sulfamethoxazole | Klebsiella pneumoniae | 64 | >256 | 16 - >1024 |

| Sulfamethoxazole | Salmonella spp. | 128 | 512 | 32 - >1024 |

Data is representative of the sulfonamide class and compiled from various antimicrobial surveillance studies. Specific MIC values for this compound may vary.

Molecular Mechanism of Action

Sulfonamides function as structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in the folate biosynthesis pathway. By competitively inhibiting DHPS, this compound blocks the conversion of PABA and dihydropteridine diphosphate (B83284) into dihydropteroate, a precursor to folic acid.[2][4] This disruption halts the production of tetrahydrofolate, a coenzyme essential for the synthesis of purines, thymidine (B127349), and certain amino acids, ultimately leading to a bacteriostatic effect.[4][5]

Experimental Protocols

The antimicrobial activity of this compound can be quantitatively assessed using standardized methods developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

4.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Methodology:

-

Media Preparation : Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). For sulfonamide testing, it is critical that the medium has low levels of thymidine, a compound that can interfere with the drug's action.[2] This can be achieved by using specific lots of Mueller-Hinton Broth or by adding thymidine phosphorylase.

-

Antimicrobial Dilution : Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using CAMHB. Concentrations should span the expected MIC range.

-

Inoculum Preparation : Culture the test organism on a suitable agar (B569324) plate overnight. Select several well-isolated colonies and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation : Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation : The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) as observed with the naked eye. A growth control (no drug) and a sterility control (no bacteria) must be included.

4.2. Kirby-Bauer Disk Diffusion Method

This qualitative or semi-quantitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a drug-impregnated disk.

Methodology:

-

Media Preparation : Use Mueller-Hinton Agar (MHA) with a standardized depth (typically 4 mm). The pH should be between 7.2 and 7.4.[7]

-

Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation : Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[8]

-

Disk Application : Aseptically apply a paper disk impregnated with a known concentration of this compound (or a related sulfonamide) onto the surface of the inoculated agar. Gently press the disk to ensure complete contact.

-

Incubation : Within 15 minutes of disk application, invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation : Measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk. When testing sulfonamides, slight, hazy growth within the zone may occur; this should be ignored, and the clear margin should be measured.[3] The measured zone diameter is then compared to established breakpoint criteria from CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

References

- 1. researchgate.net [researchgate.net]

- 2. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chainnetwork.org [chainnetwork.org]

- 4. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 5. Biochemical characters and antibiotic susceptibility of Staphylococcus aureus isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]

- 8. asm.org [asm.org]

Investigating the Antipyretic Properties of Sulfamazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamazone, a long-acting sulfonamide antibiotic belonging to the pyrazolone (B3327878) class of compounds, has demonstrated notable antipyretic properties.[1] This technical guide provides an in-depth exploration of the core mechanisms, experimental evaluation, and quantitative analysis of this compound's fever-reducing capabilities. The document details the presumed mechanism of action via cyclooxygenase (COX) inhibition, outlines comprehensive experimental protocols for in vivo and in vitro assessment, and presents illustrative quantitative data in structured tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the scientific principles and methodologies involved in the investigation of this compound's antipyretic effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a complex molecule that integrates both a sulfonamide and a pyrazolone moiety, granting it a dual therapeutic profile of antibacterial and antipyretic activities.[1] While its sulfonamide component is known to inhibit bacterial dihydropteroate (B1496061) synthase, an essential enzyme in folate synthesis, its pyrazolone structure is associated with its ability to alleviate fever.[2] The pyrazolone class of drugs, which includes well-known compounds like antipyrine (B355649) and aminopyrine, has a long history of use as analgesics and antipyretics.[3][4] This guide focuses on the antipyretic aspect of this compound, providing a detailed technical overview for the scientific community.

Presumed Mechanism of Antipyretic Action

The antipyretic effect of pyrazolone derivatives is predominantly attributed to their inhibition of cyclooxygenase (COX) enzymes.[5] Fever is a physiological response to inflammatory stimuli, mediated by the production of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), in the hypothalamus. PGE2, in turn, elevates the hypothalamic set-point for body temperature. By inhibiting COX enzymes, this compound is thought to decrease the synthesis of PGE2, thereby restoring the normal thermoregulatory set-point and reducing fever.

Experimental Protocols

The evaluation of this compound's antipyretic properties would involve both in vivo and in vitro experimental models. The following are detailed, standardized protocols representative of those used in the pharmacological assessment of antipyretic agents.

In Vivo Model: Brewer's Yeast-Induced Pyrexia in Rats

This model is a widely accepted method for inducing a pathogenic fever in laboratory animals to screen for antipyretic activity.

3.1.1 Materials and Reagents

-

Male Wistar rats (150-200g)

-

Brewer's yeast (Saccharomyces cerevisiae)

-

Sterile 0.9% saline solution

-

This compound (test drug)

-

Paracetamol or Aspirin (standard drug)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Digital rectal thermometer

3.1.2 Procedure

-

Acclimatize rats to laboratory conditions for at least one week.

-

Record the basal rectal temperature of each rat.

-

Prepare a 15% w/v suspension of Brewer's yeast in sterile saline.

-

Induce pyrexia by subcutaneous injection of the Brewer's yeast suspension (10 ml/kg) into the rat's dorsum.

-

After 18 hours, record the rectal temperature again to confirm the induction of fever (an increase of at least 0.5°C).

-

Divide the febrile rats into groups: control (vehicle), standard (Paracetamol/Aspirin), and test groups (different doses of this compound).

-

Administer the respective treatments orally or intraperitoneally.

-

Record rectal temperatures at 1, 2, 3, 4, and 5 hours post-treatment.

In Vitro Model: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the activity of COX isoenzymes.

3.2.1 Materials and Reagents

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric detection kit

-

This compound (test inhibitor)

-

Indomethacin or Celecoxib (standard inhibitors)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

3.2.2 Procedure

-

Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Prepare a range of concentrations for the test inhibitor (this compound) and standard inhibitors.

-

In a 96-well plate, add the enzyme, assay buffer, and either the test inhibitor, standard inhibitor, or vehicle (for control).

-

Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a specific time (e.g., 10 minutes) at the same temperature.

-

Stop the reaction and measure the product formation (e.g., prostaglandin) using a colorimetric or fluorometric probe and a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Quantitative Data Summary

While specific experimental data for this compound is not widely available in the public domain, the following tables present illustrative data based on the expected performance of a pyrazolone-based antipyretic agent.

Table 1: Illustrative In Vivo Antipyretic Activity of this compound in Yeast-Induced Pyrexia in Rats

| Treatment Group | Dose (mg/kg) | Mean Rectal Temperature (°C) ± SEM | % Reduction in Pyrexia (at 3h) |

| Control (Vehicle) | - | 39.2 ± 0.2 | - |

| Paracetamol (Standard) | 150 | 37.5 ± 0.1 | 85 |

| This compound | 50 | 38.4 ± 0.2 | 40 |

| This compound | 100 | 37.9 ± 0.1 | 65 |

| This compound | 200 | 37.6 ± 0.1 | 80 |

Table 2: Illustrative In Vitro COX Inhibition Profile of this compound

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Indomethacin (Non-selective) | 0.1 | 0.9 | 0.11 |

| Celecoxib (COX-2 Selective) | 15 | 0.04 | 375 |

| This compound | 5 | 1.5 | 3.33 |

Conclusion

This compound's chemical structure, incorporating a pyrazolone ring, strongly suggests that its antipyretic properties arise from the inhibition of cyclooxygenase enzymes, a mechanism shared by many non-steroidal anti-inflammatory drugs. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these properties. Although specific quantitative data for this compound remains limited in publicly accessible literature, the illustrative data presented herein, based on the known pharmacology of its chemical class, provides a reasonable expectation of its efficacy. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound as an antipyretic agent. This technical guide serves as a foundational resource for such future investigations.

References

Sulfamazone's Inhibition of Microbial Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamazone, a member of the sulfonamide class of antibiotics, exerts its antimicrobial effect by targeting a crucial metabolic pathway in microorganisms: the de novo synthesis of folic acid. This technical guide delineates the mechanism of action of this compound, focusing on the inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). While specific quantitative inhibitory data for this compound is limited in publicly accessible literature, this document provides contextual quantitative data from closely related sulfonamides to offer a comparative perspective on its potential efficacy. Detailed experimental protocols for assessing the inhibition of DHPS and determining minimum inhibitory concentrations are provided, alongside visualizations of the pertinent biochemical pathway and experimental workflows to support further research and drug development efforts.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically and have been instrumental in treating bacterial infections.[1] Their mechanism of action relies on the principle of competitive antagonism, targeting a metabolic pathway essential for microbial proliferation but absent in humans.[2][3][4] this compound is a long-acting sulfonamide antibiotic with antipyretic properties.[2][5] Like other sulfonamides, it is a structural analog of para-aminobenzoic acid (PABA), a key substrate in the folic acid synthesis pathway.[6]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Microorganisms, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[2][4] Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3] Consequently, the inhibition of this pathway leads to a bacteriostatic effect, halting microbial growth and replication.[4]

The primary target of this compound and other sulfonamides is the enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate.[4] Due to its structural similarity to PABA, this compound competitively inhibits DHPS by binding to the enzyme's active site, thereby preventing the formation of 7,8-dihydropteroate and halting the folic acid synthesis pathway.[3][6]

Visualizing the Folic Acid Synthesis Pathway

The following diagram illustrates the microbial folic acid synthesis pathway and the point of inhibition by this compound.

Quantitative Data on Dihydropteroate Synthase Inhibition

| Sulfonamide | Microorganism | Assay Type | IC50 (µM) | Ki (µM) | Reference |

| Sulfadiazine | Escherichia coli | Enzyme Inhibition | - | 2.5 | [8] |

| Sulfamethoxazole | Pneumocystis carinii | Enzyme Inhibition | 1.8 | - | [7] |

| Dapsone | Escherichia coli | Enzyme Inhibition | 20 | 5.9 | [8] |

| Sulfanilamide | Pneumocystis carinii | Enzyme Inhibition | 11.0 | - | [7] |

| Multiple Sulfonamides | Streptococcus suis | MIC | >32 (MIC50) | - | [9] |

| Multiple Sulfonamides | Bordetella bronchiseptica | MIC | 0.5 - 8 (MIC50) | - | [9] |

| Multiple Sulfonamides | Pasteurella multocida | MIC | 2 - 32 (MIC50) | - | [9] |

Note: The presented data should be interpreted as representative of the sulfonamide class. The actual inhibitory potency of this compound may vary.

Experimental Protocols

To facilitate further research on this compound and other DHPS inhibitors, detailed protocols for key assays are provided below.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of a compound against DHPS.

Principle: The activity of DHPS is measured using a coupled enzyme assay. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant DHPS from the microorganism of interest

-

Recombinant DHFR

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

NADPH

-

This compound or other test compounds

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

-

Reagent Preparation:

-

Prepare a substrate solution containing PABA and DHPPP in the assay buffer.

-

Prepare an enzyme mixture containing DHPS and an excess of DHFR in the assay buffer.

-

Prepare a cofactor solution of NADPH in the assay buffer.

-

-

Assay Execution (96-well plate format): a. Add 2 µL of the serially diluted this compound (or solvent control) to the appropriate wells. b. Add 178 µL of a master mix containing the assay buffer, enzyme mixture, and NADPH solution to each well. c. Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes. d. Initiate the reaction by adding 20 µL of the pre-warmed substrate solution to all wells. e. Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor. b. Calculate the percentage of inhibition for each concentration relative to the solvent control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of this compound against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

This compound

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound and perform two-fold serial dilutions in the growth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound at which there is no visible growth.

Conclusion

This compound, as a sulfonamide antibiotic, inhibits the growth of microorganisms by competitively inhibiting dihydropteroate synthase, a key enzyme in the essential folic acid synthesis pathway. While specific quantitative data for this compound remains elusive in the reviewed literature, the provided information on related sulfonamides and detailed experimental protocols offer a solid foundation for future research. Further studies are warranted to determine the specific inhibitory constants of this compound against a range of pathogenic microorganisms to better understand its therapeutic potential. The methodologies and pathway information presented in this guide are intended to support and facilitate these research endeavors.

References

- 1. SID 51091579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C23H24N6O7S2 | CID 187764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound | AntibioticDB [antibioticdb.com]

- 4. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Structure-activity relationships in dihydropteroate synthase inhibition by sulfanilamides. Comparison with the antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Docking of Sulfamazone with Dihydropteroate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract